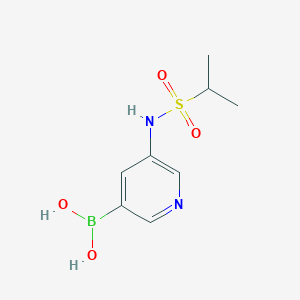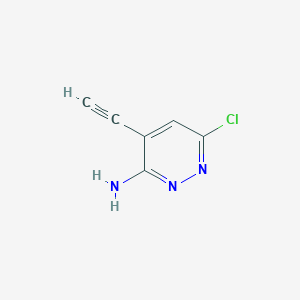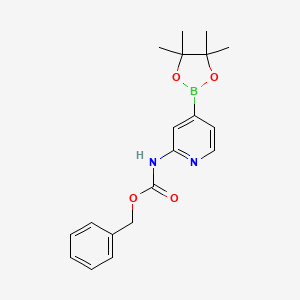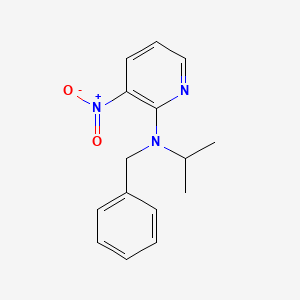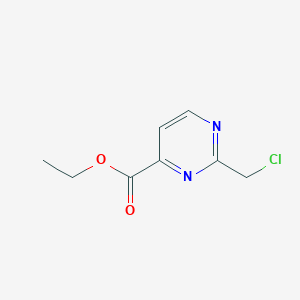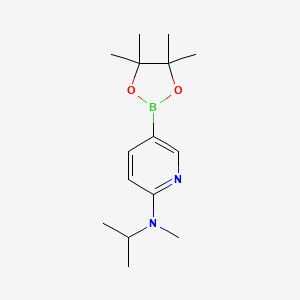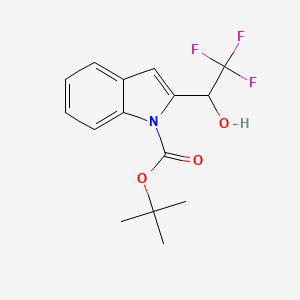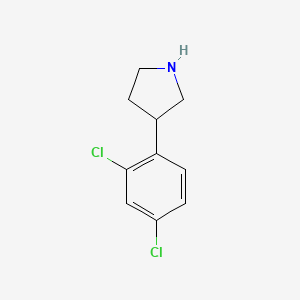
3-(2,4-Dichlorophenyl)pyrrolidine
Vue d'ensemble
Description
“3-(2,4-Dichlorophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthetic route involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then reacts with thionyl chloride to yield the desired pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)pyrrolidine” includes a pyrrolidine ring attached to a 2,4-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
-
Scientific Field: Drug Discovery
- Application Summary : Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is widely used due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the binding conformation of bicyclic sulfonamide was studied, which showed excellent potency towards RORγt .
- Results or Outcomes : The study resulted in the discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer .
-
Scientific Field: Pharmacology
- Application Summary : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application : The effects of compounds, including 2-morpholinoethyl, 3-morpholinopropyl, 3-CF 3 Ph, and 3,4-dichlorophenyl substituents in their structures, on GABA transporters, sodium, and calcium channels were studied to determine the anticonvulsant action mechanisms .
- Results or Outcomes : Pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
-
Scientific Field: Anticonvulsant and Analgesic Agents
- Application Summary : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
- Application Summary : Pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The study involved replacing a non-stereochemical group with a stereochemical group in a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study demonstrated that the replacement was beneficial for the activity of the new series of cis-3,4-diphenylpyrrolidine derivatives .
-
Scientific Field: Antiparasitic Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as antiparasitic agents .
- Methods of Application : Compounds 25a (2-CH 3) and 25b (3-OCH 3) were discovered to be promising candidates against xL3 motility .
- Results or Outcomes : Compound 25c (4-I) was identified as an efficient inhibitor of L4 development .
-
Scientific Field: Asymmetric Synthesis
- Application Summary : Pyrrolidine derivatives have been used in asymmetric synthesis .
- Methods of Application : A copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron deficient alkenes .
- Results or Outcomes : The reaction gave exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines in good yields with high diastereo- and enantioselectivities .
-
Scientific Field: Anticancer Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as anticancer agents . Only a few compounds, namely 95a (benzo[4,5]imidazo[1,2-a]pyridine), 95b ((4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile), 95c ((4-fluorophenyl)-acrylonitrile), and 95d (benzo[f]chromen-3-one), exhibited a slight improved activity compared to doxorubicin (IC 50 = 68.6 μM), with IC 50 values of 49.11, 48.01, 49.78 and 49.27 .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Antibacterial Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Antifungal Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as antifungal agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Antiviral Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Antimalarial Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as antimalarial agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
-
Scientific Field: Anti-inflammatory Agents
- Application Summary : Pyrrolidine derivatives have been studied for their potential as anti-inflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOCWXCQANZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736563 | |
| Record name | 3-(2,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)pyrrolidine | |
CAS RN |
1260753-41-0 | |
| Record name | 3-(2,4-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



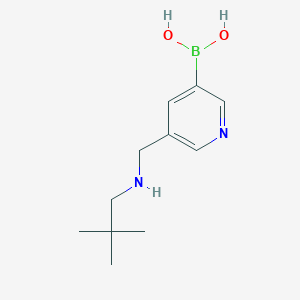
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
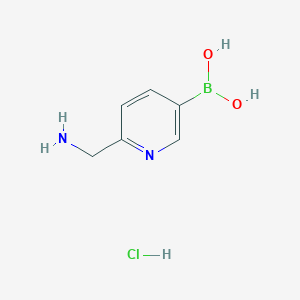
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
